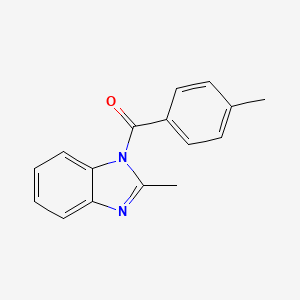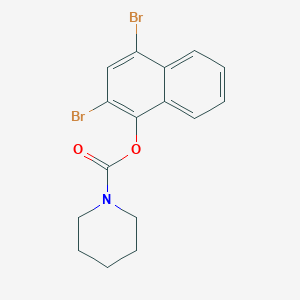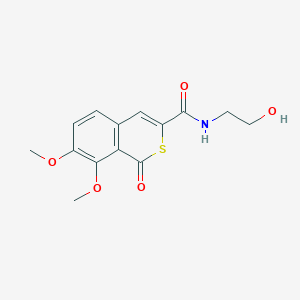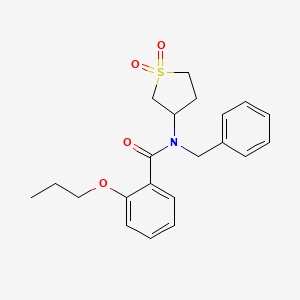
N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that combines the structural features of adamantane, benzodioxine, and sulfonamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as an amine or a halide.
Benzodioxine Ring Formation: The benzodioxine moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Sulfonamide Formation: The final step involves the reaction of the adamantane derivative with the benzodioxine compound in the presence of a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme activity and protein-ligand interactions.
Medicine
Medically, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the adamantane moiety can enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
作用機序
The mechanism by which N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
N-(adamantan-1-yl)-benzamide: Similar in structure but lacks the benzodioxine and sulfonamide groups.
2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Lacks the adamantane moiety.
Adamantane-1-sulfonamide: Contains the adamantane and sulfonamide groups but lacks the benzodioxine ring.
Uniqueness
N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its three distinct structural features. This combination imparts unique chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.
特性
分子式 |
C18H23NO4S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N-(1-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C18H23NO4S/c20-24(21,15-1-2-16-17(8-15)23-4-3-22-16)19-18-9-12-5-13(10-18)7-14(6-12)11-18/h1-2,8,12-14,19H,3-7,9-11H2 |
InChIキー |
ACTRGHGATIUEDJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)

![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)


![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
